(2E)-2-[(2,3-dimethoxyphenyl)methylidene]-6-[2-oxo-2-(piperidin-1-yl)ethoxy]-2,3-dihydro-1-benzofuran-3-one
Description
The compound "(2E)-2-[(2,3-dimethoxyphenyl)methylidene]-6-[2-oxo-2-(piperidin-1-yl)ethoxy]-2,3-dihydro-1-benzofuran-3-one" is a synthetic benzofuran derivative characterized by a 2,3-dimethoxyphenyl substituent and a piperidin-1-yl ethoxy side chain.
Properties
IUPAC Name |
(2E)-2-[(2,3-dimethoxyphenyl)methylidene]-6-(2-oxo-2-piperidin-1-ylethoxy)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO6/c1-28-19-8-6-7-16(24(19)29-2)13-21-23(27)18-10-9-17(14-20(18)31-21)30-15-22(26)25-11-4-3-5-12-25/h6-10,13-14H,3-5,11-12,15H2,1-2H3/b21-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYCINZJPNFGIP-FYJGNVAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/2\C(=O)C3=C(O2)C=C(C=C3)OCC(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2,3-dimethoxyphenyl)methylidene]-6-[2-oxo-2-(piperidin-1-yl)ethoxy]-2,3-dihydro-1-benzofuran-3-one typically involves multiple steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Dimethoxyphenyl Group: This step often involves a condensation reaction with a dimethoxybenzaldehyde derivative.
Attachment of the Piperidinyl Group: This is usually done through an etherification reaction using a piperidinyl ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The methoxy groups and the piperidinyl group can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.
Major Products
Oxidation: Products may include oxidized derivatives of the benzofuran core.
Reduction: Reduced forms of the compound with altered carbonyl groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Bioactive Studies: Investigation of its effects on biological systems.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Potential use in treating diseases due to its bioactive properties.
Industry
Material Science: Use in the development of new materials with specific properties.
Chemical Manufacturing: Intermediate in the production of other valuable chemicals.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors and modulating their activity.
Pathways: Interference with biochemical pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzofuran Derivatives
- Zygocaperoside (from Zygophyllum fabago roots) shares a benzofuran scaffold but lacks the piperidinyl ethoxy substituent. Its 1H-NMR data (δ 6.25–7.50 ppm for aromatic protons) and 13C-NMR signals (e.g., carbonyl at δ 180–190 ppm) highlight similarities in core structure but differ in substituent complexity .
- Isorhamnetin-3-O-glycoside, another benzofuran-related compound, demonstrates the importance of glycosylation for bioavailability, a feature absent in the target compound .
α,β-Unsaturated Ketone Systems
- (3E)-6,6-Dimethyl-3-[(2-nitrophenyl)methylidene]tetrahydro-2H-pyran-2-one (synthesized via polyphosphoric acid catalysis) shares the α,β-unsaturated ketone motif. Its synthesis (yield: 45–60%) and spectral data (e.g., NOESY correlations for E-configuration) suggest structural parallels but distinct electronic profiles due to nitro vs. dimethoxy groups .
Piperidine-Containing Analogues
- The patent EP 4 374 877 A2 describes 2,3-difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]benzaldehyde, which includes an ethoxy-piperidine-like side chain. Its pharmacological testing (e.g., inhibition of 33PO4 uptake in rat intestinal membranes) implies that piperidine derivatives may target ion transport systems, a possible pathway for the target compound .
Key Structural and Functional Differences
Biological Activity
The compound (2E)-2-[(2,3-dimethoxyphenyl)methylidene]-6-[2-oxo-2-(piperidin-1-yl)ethoxy]-2,3-dihydro-1-benzofuran-3-one , often referred to as a benzofuran derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 381.43 g/mol. The structure features a benzofuran core, a dimethoxyphenyl group, and a piperidine moiety which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N3O4 |
| Molecular Weight | 381.43 g/mol |
| IUPAC Name | (2E)-2-[(2,3-dimethoxyphenyl)methylidene]-6-[2-oxo-2-(piperidin-1-yl)ethoxy]-2,3-dihydro-1-benzofuran-3-one |
| InChI Key | [InChI Key Here] |
Antioxidant Activity
Research indicates that the compound exhibits significant antioxidant properties. This activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Studies have demonstrated that it can reduce oxidative stress markers in cellular models, suggesting potential applications in preventing oxidative damage-related diseases.
Antimicrobial Properties
The compound has shown promising results against various microbial strains. In vitro assays reveal that it possesses antibacterial and antifungal activities. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Candida albicans at concentrations as low as 50 µg/mL .
Anti-inflammatory Effects
In preclinical models, this compound has been evaluated for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests potential therapeutic benefits in inflammatory diseases .
The biological effects of the compound are believed to be mediated through multiple pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and oxidative stress.
- Receptor Modulation : It could interact with specific receptors in immune cells, modulating their response to inflammatory stimuli.
- Free Radical Scavenging : The presence of multiple functional groups allows for effective scavenging of reactive oxygen species (ROS) .
Study 1: Antioxidant Evaluation
A study conducted by Umesha et al. (2009) evaluated the antioxidant capacity of various benzofuran derivatives, including our compound. Using DPPH and ABTS assays, the compound exhibited a significant reduction in free radical activity compared to control groups.
Study 2: Antimicrobial Testing
In a comparative study on antimicrobial agents published in 2020, the compound was tested against several pathogens using standard disk diffusion methods. Results indicated that it outperformed several known antibiotics in inhibiting bacterial growth .
Study 3: Anti-inflammatory Activity
Research by Grover et al. (2014) focused on the anti-inflammatory potential of benzofuran derivatives. The results showed that treatment with the compound led to a marked decrease in inflammatory markers in animal models of arthritis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
